
N-ethyl-1-(trifluoromethyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1-(trifluoromethyl)piperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Vorbereitungsmethoden
The synthesis of N-ethyl-1-(trifluoromethyl)piperidin-4-amine can be achieved through several methods. One common approach is the reductive amination of piperidine derivatives. This involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Industrial production methods often focus on optimizing these reactions for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
N-ethyl-1-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-ethyl-1-(trifluoromethyl)piperidin-4-amine has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing complex organic molecules . In biology, it serves as a precursor for developing biologically active compounds with potential therapeutic applications . In medicine, piperidine derivatives are utilized in the design of drugs with various pharmacological activities, including anticancer, antiviral, and antimicrobial properties . Industrially, this compound is employed in the production of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of N-ethyl-1-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-1-(trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives such as 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine and 4-amino-2-(trifluoromethyl)pyridine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, distinguishing it from other piperidine derivatives .
Eigenschaften
Molekularformel |
C8H15F3N2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
N-ethyl-1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C8H15F3N2/c1-2-12-7-3-5-13(6-4-7)8(9,10)11/h7,12H,2-6H2,1H3 |
InChI-Schlüssel |
ZTXVLROSVMPPSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1CCN(CC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
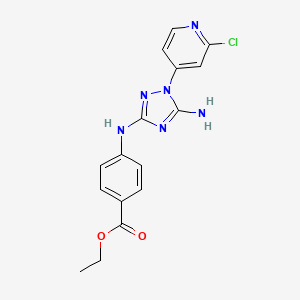

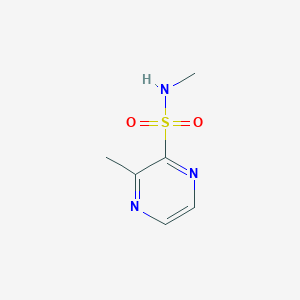

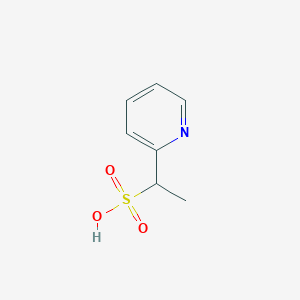


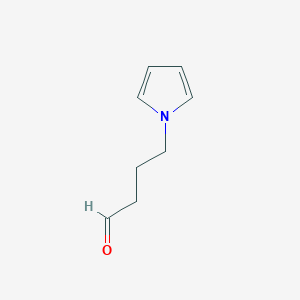
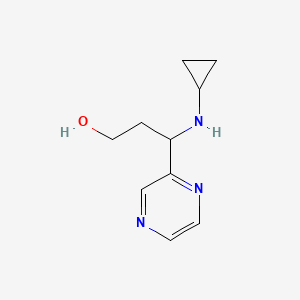
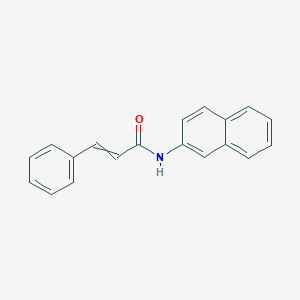
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
